molecular formula C24H25ClFN5O3 B000358 Afatinib CAS No. 439081-18-2

Afatinib

Cat. No. B000358
M. Wt: 485.9 g/mol
InChI Key: ULXXDDBFHOBEHA-CWDCEQMOSA-N
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Description

Afatinib is an oral, irreversible ErbB family blocker used for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) that has certain types of abnormal epidermal growth factor receptor (EGFR) genes in patients who have not received any treatments for cancer that has already spread to other parts of the body .


Synthesis Analysis

Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification, with a total yield of 41.60% and 99.48% content of the related substances of the product .


Molecular Structure Analysis

Afatinib is a quinazoline compound having a 3-chloro-4-fluoroanilino group at the 4-position, a 4-dimethylamino-trans-but-2-enamido group at the 6-position, and an (S)-tetrahydrofuran-3-yloxy group at the 7-position .


Chemical Reactions Analysis

Afatinib was subjected to stress degradation studies under hydrolytic (acid, base and neutral), oxidative, thermal and photolytic conditions to investigate the inherent stability of the drug .


Physical And Chemical Properties Analysis

Afatinib has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.9 g/mol .

Scientific Research Applications

Afatinib in the Treatment of Non-Small-Cell Lung Cancer

Afatinib has been a focus of research as a treatment for non-small-cell lung cancer (NSCLC), especially in patients with epidermal growth factor receptor (EGFR) mutations. Studies have shown that afatinib improves progression-free survival compared with chemotherapy regimens like cisplatin and gemcitabine, particularly in Asian patients with EGFR mutation-positive advanced NSCLC (Yi-long Wu et al., 2014). Afatinib is also effective as a first-line treatment in patients with brain metastases or leptomeningeal disease progressing on EGFR-tyrosine kinase inhibitors (P. Hoffknecht et al., 2014).

Development and Approval of Afatinib

Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, has been developed for the oral treatment of cancer. It has been approved in the US and other regions for the treatment of patients with metastatic NSCLC with specific EGFR mutations (Rosselle T. Dungo & G. Keating, 2013).

Comparative Efficacy of Afatinib

Afatinib has been compared to cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Results indicated that afatinib leads to prolonged progression-free survival and better patient-reported outcomes (L. Sequist et al., 2013).

Therapeutic Drug Monitoring

A competitive enzyme-linked immunosorbent assay for therapeutic drug monitoring of afatinib has been developed. This assay aims to simplify the quantification of afatinib in plasma for routine pharmacokinetic applications (Rintaro Sogawa et al., 2018).

Efficacy in Other Cancer Types

While primarily researched for NSCLC, afatinib has also been studied for other cancer types. For instance, a phase II trial assessed afatinib's efficacy and safety in extensively pretreated patients with HER2-negative metastatic breast cancer, though it showed limited activity in this context (M. Schuler et al., 2012).

Novel Delivery Systems

Research has also explored novel delivery systems for afatinib, like inhalable PLGA nanoparticles for localized therapy of NSCLC. These nanoparticles showed promising in-vitro efficacy, indicating potential for improved therapeutic outcomes in NSCLC patients (Rasha S. Elbatanony et al., 2020).

Safety And Hazards

Afatinib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Different from the LL3-LL6 joint analysis, prespecified subgroup analyses showed a similar OS trends (afatinib versus gefitinib) in patients with an exon 19 deletion [30.7 versus 26.4 months; HR: 0.83 (95% CI: 0.58–1.17), p = 0.2841] and L858R mutations [25.0 versus 21.2 months; HR 0.91, (95% CI 0.62–1.36), p = 0.6585], suggesting that an exon 19 deletion identifies a subgroup of patients with a different natural history and a better sensitivity to EGFR TKIs .

properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
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Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.
Record name Afatinib
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Product Name

Afatinib

CAS RN

850140-72-6, 439081-18-2
Record name Afatinib
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34,900
Citations
H Wecker, CF Waller - Small Molecules in Oncology, 2018 - Springer
Afatinib (BIBW 2992, US: Gilotrif TM , other countries: Giotrif©) is an irreversible blocker of the ErbB family, acting at the tyrosine kinases of these proteins. In 2013, it was approved by …
Number of citations: 34 link.springer.com
RT Dungo, GM Keating - Drugs, 2013 - Springer
… Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, is under development with Boehringer Ingelheim for the once-daily, oral treatment of cancer. Afatinib … of afatinib, …
Number of citations: 283 link.springer.com
S Wind, D Schnell, T Ebner, M Freiwald… - Clinical …, 2017 - Springer
… no influence on afatinib pharmacokinetics, while females and patients with low body weight had increased exposure to afatinib. Renal function is correlated with afatinib exposure, but, …
Number of citations: 171 link.springer.com
V Nelson, J Ziehr, M Agulnik… - OncoTargets and therapy, 2013 - Taylor & Francis
… afatinib include additional single-agent afatinib trials in the LUX-Lung series ( Table 2 ) as well as a phase II trial of afatinib … phase Ib/II combination trial with afatinib and cetuximab after …
Number of citations: 127 www.tandfonline.com
GM Keating - Drugs, 2014 - Springer
… afatinib 20 mg, the afatinib C max and AUC ∞ increased by 39 and 48 %, respectively [10, 11]. However, afatinib … was administered simultaneously or 6 h after afatinib 40 mg [10, 11]. In …
Number of citations: 104 link.springer.com
JCH Yang, JY Shih, WC Su, TC Hsia, CM Tsai… - The lancet …, 2012 - thelancet.com
… Afatinib is an irreversible ErbB-family blocker with preclinical … We aimed to assess the efficacy of afatinib in patients with … received afatinib as first-line treatment, and 68 received afatinib …
Number of citations: 504 www.thelancet.com
TY Seiwert, J Fayette, D Cupissol, JM Del Campo… - Annals of oncology, 2014 - Elsevier
… Afatinib showed antitumor activity comparable to cetuximab in R/M HNSCC in this … on afatinib discontinued treatment due to AEs. Sequential EGFR/ErbB treatment with afatinib and …
Number of citations: 203 www.sciencedirect.com
F Solca, G Dahl, A Zoephel, G Bader… - … of Pharmacology and …, 2012 - ASPET
… crystallography the covalent binding of afatinib to wild-type … Afatinib potently inhibits the enymatic activity of ErbB-4 (EC … ), a close analog of afatinib lacking the acrylamide group and …
Number of citations: 887 jpet.aspetjournals.org
M Schuler, JCH Yang, K Park, JH Kim, J Bennouna… - Annals of …, 2016 - Elsevier
Background Afatinib has demonstrated clinical benefit in patients with non-small-cell lung cancer progressing after treatment with erlotinib/gefitinib. This phase III trial prospectively …
Number of citations: 155 www.sciencedirect.com
JCH Yang, M Schuler, S Popat, S Miura… - Journal of Thoracic …, 2020 - Elsevier
… This pooled analysis assessed the activity of afatinib in 693 patients … As expected, based on preclinical data, afatinib was largely … the available data for afatinib and provide a searchable …
Number of citations: 202 www.sciencedirect.com

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